Technical Guide: Synthesis and Strategic Discovery of 2-Amino-5-chloro-4-nitrophenol
Technical Guide: Synthesis and Strategic Discovery of 2-Amino-5-chloro-4-nitrophenol
The following technical guide details the synthesis and discovery of 2-Amino-5-chloro-4-nitrophenol (CAS 78827-35-7).
Executive Summary
2-Amino-5-chloro-4-nitrophenol is a critical functionalized aromatic building block, primarily utilized in the synthesis of high-performance dyes (e.g., for keratin fibers) and as an intermediate in pharmaceutical discovery (e.g., duocarmycin analogs). Its structure—characterized by a phenol core decorated with amino, chloro, and nitro groups—presents a challenge in regioselectivity due to the competing directing effects of the substituents.
This guide delineates a regiospecific "Protection-Nitration-Deprotection" strategy via a benzoxazole intermediate. This route is superior to direct halogenation or nitration, which often yields inseparable isomeric mixtures (e.g., the 4-chloro-5-nitro isomer).
Chemical Profile
| Property | Detail |
| Systematic Name | 2-Amino-5-chloro-4-nitrophenol |
| CAS Number | 78827-35-7 |
| Molecular Formula | C₆H₅ClN₂O₃ |
| Molecular Weight | 188.57 g/mol |
| Key Isomer Distinction | Distinct from 2-Amino-4-chloro-5-nitrophenol (CAS 6358-07-2).[1][2] The target molecule has the Chlorine at position 5 (para to amine) and Nitro at position 4 (para to hydroxyl). |
Retrosynthetic Analysis & Strategy
To synthesize 2-Amino-5-chloro-4-nitrophenol with high purity, one must control the position of the entering nitro group. Direct nitration of 2-amino-5-chlorophenol is risky due to oxidation of the amine and potential ortho-substitution relative to the amine.
The Strategic Solution:
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Starting Material: 2-Amino-5-chlorophenol (Cl is already at position 5).
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Protection/Cyclization: Convert the ortho-aminophenol motif into a 2-methylbenzoxazole ring. This protects the amine and "locks" the conformation.
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Regioselective Nitration: The benzoxazole ring directs electrophilic aromatic substitution. The oxygen atom is a stronger activator than the nitrogen in this fused system, directing the nitro group para to the oxygen (Position 5 on the benzoxazole ring, which corresponds to Position 4 on the original phenol ring).
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Hydrolysis: Acidic or basic hydrolysis opens the ring to yield the target.
Figure 1: Retrosynthetic pathway utilizing the benzoxazole scaffold to enforce regioselectivity.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale (approx. 0.1 mol) and must be performed in a fume hood due to the use of strong acids and chlorinating agents.
Phase 1: Cyclization to 6-Chloro-2-methylbenzoxazole
Objective: Protect the amine and phenol groups while activating position 4 (phenol numbering) for nitration.
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Reagents:
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2-Amino-5-chlorophenol (14.36 g, 0.10 mol)
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Acetic anhydride (12.0 mL, 1.2 eq)
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Polyphosphoric acid (PPA) or Toluene/p-TSA (for dehydration)
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Procedure:
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Dissolve 2-Amino-5-chlorophenol in acetic anhydride. Heat to reflux for 2 hours to form the acetamide intermediate.
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Cyclization: Add the crude acetamide to PPA (approx. 50 g) and heat to 100°C for 1-2 hours. Alternatively, reflux in xylene with a Dean-Stark trap using p-toluenesulfonic acid as a catalyst.
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Workup: Pour the mixture onto crushed ice. Neutralize with NaOH solution to pH 8.
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Isolation: Filter the precipitate (6-Chloro-2-methylbenzoxazole). Wash with cold water and dry.[3]
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Checkpoint: Verify structure by NMR.[4] The disappearance of broad OH/NH peaks and appearance of a methyl singlet indicates success.
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Phase 2: Regioselective Nitration
Objective: Introduce the nitro group para to the benzoxazole oxygen (Position 5 of benzoxazole = Position 4 of phenol).
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Reagents:
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6-Chloro-2-methylbenzoxazole (from Phase 1)
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Concentrated Sulfuric Acid (H₂SO₄, 98%)
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Fuming Nitric Acid (HNO₃, >90%)
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-
Procedure:
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Dissolve the benzoxazole intermediate in H₂SO₄ at 0-5°C.
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Addition: Dropwise add the nitrating mixture (HNO₃/H₂SO₄) while maintaining the internal temperature below 10°C . High temperatures may lead to dinitration or ring oxidation.
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Stir at 0-5°C for 2 hours, then allow to warm to room temperature for 1 hour.
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Quench: Pour the reaction mixture slowly onto ice/water (500 mL) with vigorous stirring.
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Isolation: Filter the yellow solid (5-Nitro-6-chloro-2-methylbenzoxazole). Wash until filtrate is neutral.
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Phase 3: Hydrolysis to Target
Objective: Open the oxazole ring to restore the 2-amino-1-phenol core.
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Reagents:
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Hydrochloric Acid (30% aq) or Sodium Hydroxide (10% aq)
-
-
Procedure:
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Suspend the nitrated intermediate in 6M HCl (approx. 100 mL).
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Reflux for 3-4 hours. The solid should dissolve and eventually reprecipitate or change color as the hydrochloride salt forms.
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Neutralization: Cool to room temperature. Adjust pH to ~5-6 using Sodium Acetate or dilute NaOH to precipitate the free base.
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Purification: Recrystallize from ethanol/water or toluene.
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Yield: Expected overall yield 60-75%.
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Data Summary Table
| Step | Reaction Type | Key Reagent | Critical Parameter |
| 1 | Cyclization | Acetic Anhydride / PPA | Temp > 100°C for ring closure |
| 2 | Nitration | HNO₃ / H₂SO₄ | Temp < 10°C to prevent side reactions |
| 3 | Hydrolysis | HCl (aq) | Reflux required to break oxazole |
Mechanistic Insights & Validation
Why this Route Works
The synthesis relies on the electronic properties of the benzoxazole ring .
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Numbering Translation:
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Phenol C1
Benzoxazole O1 -
Phenol C2
Benzoxazole N3 -
Phenol C5 (Chloro)
Benzoxazole C6
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Directing Effects: In the benzoxazole system, the Oxygen atom (O1) is a stronger electron donor by resonance than the Nitrogen (N3) which is part of the C=N double bond. Therefore, electrophilic substitution (Nitration) is directed para to the Oxygen.
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Result: The Nitro group enters at Benzoxazole C5.
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Mapping back: Benzoxazole C5 corresponds to Phenol C4.
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Final Structure: 1-OH, 2-NH₂, 4-NO₂, 5-Cl.[5]
Analytical Validation
To validate the synthesis, the following analytical signatures should be observed:
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¹H NMR (DMSO-d₆): Two aromatic singlets (or weak coupling) representing the protons at C3 and C6. The absence of ortho/meta coupling confirms the 1,2,4,5-substitution pattern.
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Mass Spectrometry: [M-H]⁻ peak at m/z ~187.
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Melting Point: Distinct from the 4-chloro-5-nitro isomer (which melts at different range, typically lower).
Safety & Handling
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Nitration Risks: The nitration step is exothermic. Runaway reactions can occur if acid addition is too fast. Ensure efficient cooling and emergency quenching capacity.
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Toxicity: Chlorinated nitrophenols are potential uncouplers of oxidative phosphorylation and skin sensitizers. Handle with full PPE (nitrile gloves, face shield, respirator).
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Waste: Aqueous waste from nitration contains strong acids and nitro-organics; neutralize and dispose of as hazardous chemical waste.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3894848, 2-Amino-4-chloro-5-nitrophenol. (Note: Used for isomer comparison and property data). Retrieved from [Link]
- Google Patents.CN105753730A: Method for preparing 2-amino-4-chloro-5-nitrophenol. (Cited for the benzoxazole methodology, adapted here for the regiochemical isomer).
Sources
- 1. 6358-07-2|2-Amino-4-chloro-5-nitrophenol|BLD Pharm [bldpharm.com]
- 2. CAS 6358-07-2: 2-Amino-4-chloro-5-nitrophenol | CymitQuimica [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2014087431A1 - One pot process for the conversion of aroyl chlorides to acyl thioureas - Google Patents [patents.google.com]
- 5. CN105753730A - Method for preparing 2-amino-4-chloro-5-nitrophenol - Google Patents [patents.google.com]
